molecular formula C11H24N2O2Si2 B8631899 2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(trimethylsilyl)- CAS No. 66448-28-0

2,4-Imidazolidinedione, 5,5-dimethyl-1,3-bis(trimethylsilyl)-

Cat. No. B8631899
CAS RN: 66448-28-0
M. Wt: 272.49 g/mol
InChI Key: HVLDAPARQYMXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04400509

Procedure details

80 ml of hexamethyldisilazane (0.38 mole) were added over 30 minutes to a refluxing suspension of 50 ml of toluene, 40 mg (0.22 mmole) of saccharin and 38.45 g (0.30 mole) of 5,5-dimethylhydantoin and evolution of ammonia started immediately. When half of the hexamethyldisilazane had been added, all solids had gone into solution and after the addition of the hexamethyldisilazane, reflux was continued for 1 hour. Toluene was distilled off and the residue was vacuum dried at 45° C. to obtain 79.0 g (97%) of 1,3-bis-(trimethylsilyl)-5,5-dimethylhydantoin melting at 46°-49° C. According to NMR analysis, the purity of the compound was 91%.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
38.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[NH:3][Si:4]([CH3:7])([CH3:6])[CH3:5].[CH3:10][C:11]1([CH3:18])[NH:15][C:14](=[O:16])N[C:12]1=[O:17].N>S1(C2C(=CC=CC=2)C(=O)N1)(=O)=O.C1(C)C=CC=CC=1>[CH3:5][Si:4]([CH3:7])([CH3:6])[N:15]1[C:11]([CH3:18])([CH3:10])[C:12](=[O:17])[N:3]([Si:4]([CH3:5])([CH3:6])[CH3:7])[C:14]1=[O:16]

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
38.45 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
40 mg
Type
catalyst
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux
DISTILLATION
Type
DISTILLATION
Details
Toluene was distilled off
CUSTOM
Type
CUSTOM
Details
dried at 45° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](N1C(=O)N(C(=O)C1(C)C)[Si](C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 79 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 152.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.